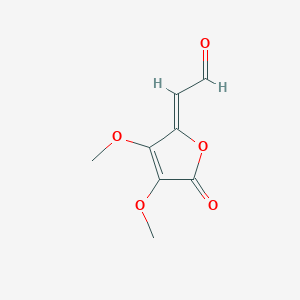
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the furanone ring.
Oxidation: The final step involves the oxidation of the furanone ring to introduce the oxoethylidene group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxoethylidene group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxoethylidene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-2,5-dihydrofuran-2-one: Lacks the oxoethylidene group, resulting in different reactivity and applications.
5-(2-Oxoethylidene)-2,5-dihydrofuran-2-one: Lacks the methoxy groups, affecting its chemical properties and biological activity.
Uniqueness
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is unique due to the presence of both methoxy groups and the oxoethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2Z)-2-(3,4-dimethoxy-5-oxofuran-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H8O5/c1-11-6-5(3-4-9)13-8(10)7(6)12-2/h3-4H,1-2H3/b5-3- |
InChI Key |
JXTXXNZVWUHMIQ-HYXAFXHYSA-N |
Isomeric SMILES |
COC\1=C(C(=O)O/C1=C\C=O)OC |
Canonical SMILES |
COC1=C(C(=O)OC1=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















